molecular formula C14H19NO2 B12834731 tert-Butyl (3-allylphenyl)carbamate

tert-Butyl (3-allylphenyl)carbamate

Cat. No.: B12834731
M. Wt: 233.31 g/mol
InChI Key: WYGFKCPQAKXKPN-UHFFFAOYSA-N
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Description

tert-Butyl (3-allylphenyl)carbamate is a synthetic carbamate derivative that incorporates both a tert-butoxycarbonyl (Boc) protecting group and an aromatic allyl substituent. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The Boc group is widely used as a protecting group for amines in peptide synthesis and other multi-step synthetic sequences due to its stability under basic conditions and its susceptibility to mild acid deprotection . Carbamate groups are known for their high proteolytic and chemical stability, often serving as key structural motifs in pharmaceuticals to improve a compound's ability to penetrate cell membranes and its overall metabolic stability . Researchers utilize carbamate derivatives like this one in the development of enzyme inhibitors, particularly in the design of protease inhibitors, as the carbamate moiety can act as an amide bond mimic to enhance drug potency and duration of action . Furthermore, the allyl functional group on the phenyl ring offers a versatile handle for further chemical modification through various reactions, including cross-coupling and click chemistry, enabling the construction of more complex molecular architectures for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl N-(3-prop-2-enylphenyl)carbamate

InChI

InChI=1S/C14H19NO2/c1-5-7-11-8-6-9-12(10-11)15-13(16)17-14(2,3)4/h5-6,8-10H,1,7H2,2-4H3,(H,15,16)

InChI Key

WYGFKCPQAKXKPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC=C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$ \text{Boc-NH-Ph} + \text{Allyl Bromide} \xrightarrow{\text{Base, Solvent}} \text{this compound} $$

Key Steps:

  • Starting Materials :
    • Boc-protected phenol derivative
    • Allyl bromide
  • Reaction Conditions :
    • Solvent: Dichloromethane (DCM)
    • Base: Potassium carbonate or sodium hydroxide
    • Temperature: 0–5°C for controlled addition
    • Reaction Time: 1–2 hours
  • Purification :
    • Column chromatography using a petroleum ether/ethyl acetate mixture as eluent.

Example Yields:

  • Using allyl bromide in DCM with potassium carbonate at 0°C yields approximately 70–75% of the desired product.

Barbier-Type Allylation Reaction

This method uses a Barbier reaction protocol for allylation, which is particularly useful for synthesizing allylated carbamates.

Reaction Scheme:

$$ \text{Boc-NH-Ar} + \text{Allyl Bromide} + \text{Zn/SnCl}_2 \xrightarrow{\text{DCM, Ice Bath}} \text{this compound} $$

Key Steps:

  • Reagents :
    • Boc-protected aromatic amine
    • Allyl bromide
    • Zinc powder and stannous chloride dihydrate as reducing agents
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Temperature: Maintained at 0–5°C using an ice bath
    • Reaction Time: Approx. 30 minutes
  • Purification :
    • Removal of solids via filtration
    • Concentration under reduced pressure
    • Column chromatography for final purification.

Example Yields:

  • Yields range between 69% and 71%, depending on molar ratios and reaction conditions.

Optimization Parameters

The following table summarizes important parameters and their effects on yield:

Parameter Range/Condition Effect on Yield (%)
Temperature 0–5°C Higher control improves yield
Molar Ratio (Substrate:Allyl Bromide) 1:1.75–2.25 Optimal ratio ensures complete reaction
Reaction Time 30 minutes Longer times reduce yield due to side reactions
Solvent Dichloromethane Ensures solubility and reaction efficiency

Notes on Reaction Monitoring

  • Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction.
  • The endpoint is determined when no starting material is visible on the TLC plate.

Purification Techniques

Purification is critical to isolate this compound in high purity:

  • Crystallization :
    • Use a hexane/ethyl acetate mixture for recrystallization.
  • Column Chromatography :
    • Employ petroleum ether/ethyl acetate mixtures in a volume ratio of approximately 5:1 for effective separation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-allylphenyl)carbamate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl group, where various nucleophiles can replace the allyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (3-allylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in multi-step synthesis where selective deprotection is required.

Biology and Medicine: Carbamates, including this compound, are studied for their potential use in drug development. They can act as prodrugs, releasing active amines under physiological conditions.

Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. They serve as intermediates in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl (3-allylphenyl)carbamate involves the cleavage of the carbamate group under acidic or thermal conditions, releasing the free amine. The molecular targets and pathways involved depend on the specific application of the compound. In drug development, the released amine can interact with biological targets, exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3-allylphenyl)carbamate with analogous carbamates, focusing on structural features, synthesis, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 3-allyl C₁₄H₁₉NO₂ 233.31 High reactivity for allylation; used in drug synthesis [1, 13]
tert-Butyl (3-aminophenyl)carbamate 3-amino C₁₁H₁₆N₂O₂ 208.26 Amine precursor; higher polarity due to -NH₂ [5, 15]
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate 3-thiophene C₁₆H₁₇NO₂S 287.38 Enhanced electronic effects for catalysis [10]
tert-Butyl (3-(benzyloxy)phenyl)carbamate 3-benzyloxy C₁₈H₂₁NO₃ 299.37 Lipophilic; used in CNS-targeting drug design [18]

Key Observations :

  • The allyl group in the target compound offers unsaturated bonds for conjugation or cycloaddition, unlike amino or benzyloxy substituents, which are more static .
Non-Aromatic Backbone Comparisons
Compound Name Backbone Structure Molecular Formula Synthesis Yield Key Reactivity Reference ID
tert-Butyl (2-allylcycloheptyl)carbamate Cycloheptyl with allyl C₁₅H₂₅NO₂ 87% Steric hindrance limits ring-opening reactions [13]
tert-Butyl (3-oxocyclohexyl)carbamate Cyclohexyl with ketone C₁₁H₁₉NO₃ N/A Ketone enables oxidation/reduction steps [14]
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Cyclobutyl with dibenzylamino C₂₃H₃₀N₂O₂ N/A Rigid framework for peptide mimics [9]

Key Observations :

  • Cycloheptyl and cyclobutyl backbones introduce steric constraints, altering reaction pathways compared to the planar phenyl ring in the target compound .
  • Ketone-containing analogs (e.g., 3-oxocyclohexyl) enable diverse redox chemistry, unlike the allylphenyl group .

Key Differences :

  • Allyl-substituted carbamates often require inert atmospheres to prevent premature oxidation, whereas amino-substituted analogs need protective group strategies .
Physicochemical Properties
Property This compound tert-Butyl (3-aminophenyl)carbamate tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate
Purity 97% (by NMR) 97% (commercial) ≥95% (HPLC)
Solubility Soluble in DCM, THF Soluble in polar aprotic solvents Moderate in chloroform
Stability Air-stable; light-sensitive Hygroscopic; prone to oxidation Stable under inert conditions

Key Observations :

  • The allyl group improves solubility in non-polar solvents compared to polar amino derivatives .
  • Thiophene-containing compounds exhibit greater thermal stability due to aromatic heterocycles .

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